molecular formula C19H22N2O3S B2609306 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide CAS No. 1005299-54-6

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

Cat. No. B2609306
CAS RN: 1005299-54-6
M. Wt: 358.46
InChI Key: OHQDLCUDOZVSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a phenylsulfonyl group, and an isobutyramide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tetrahydroquinoline ring would likely form the core of the molecule, with the phenylsulfonyl and isobutyramide groups attached at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The phenylsulfonyl and isobutyramide groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibacterial Activity

N-Arylsulfonylhydrazone: compounds, which share a similar sulfonyl functional group with the compound , have been synthesized using a green method and demonstrated significant antibacterial activities . These compounds, including the one you’re interested in, are promising for the development of new antibiotics, especially against resistant strains like Staphylococcus aureus and Escherichia coli .

Anticancer Agents

Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They inhibit carbonic anhydrase IX , a gene overexpressed in many solid tumors, which is crucial for uncontrolled cell proliferation and tumor hypoxia. This suggests that our compound could be a candidate for anticancer drug development, particularly targeting breast cancer cell lines.

Inflammasome Inhibition

Compounds with a phenylsulfonyl moiety have been identified as inhibitors of the NLRP3 inflammasome . This inflammasome is implicated in various neurodegenerative diseases, and its inhibition could be beneficial in treating conditions like Parkinson’s disease and Alzheimer’s disease.

Organic Synthesis Catalysis

N-(Phenylsulfonyl)benzenesulfonamide: has been used as an organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . This showcases the potential of our compound to act as a catalyst in organic synthesis, providing a greener and more efficient alternative to traditional methods.

HIV-1 Inhibitors

Indole derivatives with a phenylsulfonyl group have been evaluated as HIV-1 inhibitors . Given the structural similarities, the compound could also be explored for its efficacy against HIV-1, contributing to the search for new treatments for this virus.

Antimicrobial Agents

The sulfonyl group in benzenesulfonamide derivatives has been associated with antimicrobial properties . This suggests that our compound could be further researched for its potential as an antimicrobial agent, possibly offering a new approach to combat microbial infections.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a drug, for example, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14(2)19(22)20-16-11-10-15-7-6-12-21(18(15)13-16)25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQDLCUDOZVSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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